molecular formula C9H6ClF3O3 B1425937 4-Chloro-2-(trifluoromethoxy)phenylacetic acid CAS No. 1261570-91-5

4-Chloro-2-(trifluoromethoxy)phenylacetic acid

Cat. No. B1425937
M. Wt: 254.59 g/mol
InChI Key: XNGNWWQZKBHZLX-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a derivative of phenylacetic acid and is characterized by its trifluoromethoxy group (-OCF3) attached to the benzene ring . It is commonly used in the pharmaceutical industry .


Synthesis Analysis

The synthesis of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid can be achieved through different methods. One of the most common methods is the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid is C9H6ClF3O3 . The molecular weight is 254.59 .


Chemical Reactions Analysis

4-Chloro-2-(trifluoromethoxy)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .


Physical And Chemical Properties Analysis

4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a white crystalline powder . It is soluble in organic solvents such as methanol, ethanol, and acetonitrile but is insoluble in water . This chemical compound is stable under normal conditions and does not react with air, light, or moisture .

Scientific Research Applications

    Scientific Field: Environmental Chemistry

    • Application Summary : The compound has been used in the removal of 4-chloro-2-methylphenoxyacetic acid from water by a metal-organic framework (MOF) known as MIL-101(Cr) .
    • Methods of Application : The MOF was synthesized hydrothermally and its properties were ascertained using powdered X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, thermal gravimetric analysis (TGA), field emission scanning electron microscopy (FESEM) and surface area and porosimetry (SAP) .
    • Results or Outcomes : A rapid removal of the pollutant (99%) was recorded within a short time (approx. 25 min), and the reusability of the MOF (20 mg) was achieved up to six cycles with over 90% removal efficiency .

    Scientific Field: Medicinal Chemistry

    • Application Summary : Fluorinated N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate, which may contain 4-(Trifluoromethoxy)phenylacetic acid, have been synthesized and evaluated as potent steroid sulfatase inhibitors .
    • Results or Outcomes : The new compounds are potent steroid sulfatase inhibitors, possessing more than 10 times the potency of the parent compound .
  • Scientific Field: Biocatalysis
    • Application Summary : The yeast species Yarrowia lipolytica has been identified as a promising biofactory for various biotechnological applications, including the synthesis of polymers or esterification of different substrates for upgrading biologically active compounds . While the specific use of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid is not mentioned, it’s possible that it could be used in these processes given its chemical properties.
    • Results or Outcomes : The application of Y. lipolytica’s potential in enantiomers resolution, lipids processing, and biodiesel synthesis was discussed .
  • Scientific Field: Chemical Synthesis
    • Application Summary : 4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H7F3O3 . It is often used as a reagent in the synthesis of various chemical compounds .
    • Results or Outcomes : The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-chloro-2-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGNWWQZKBHZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethoxy)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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